KPT-9274 - 1643913-93-2

KPT-9274

Catalog Number: EVT-272288
CAS Number: 1643913-93-2
Molecular Formula: C35H29F3N4O3
Molecular Weight: 610.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Padnarsertib is an orally bioavailable inhibitor of both the serine/threonine kinase P21-activated kinase 4 (PAK4) and the nicotinamide adenine dinucleotide (NAD)-synthesizing enzyme nicotinamide phosphoribosyltransferase (NAMPT; NAMPRTase), with potential antineoplastic activity. Upon administration, padnarsertib allosterically binds to, destabilizes and causes degradation of PAK4. This inhibits PAK4-mediated signaling, induces cell death in, and inhibits the proliferation of PAK4-overexpressing tumor cells. In addition, padnarsertib binds to and inhibits the activity of NAMPT. This depletes cellular NAD and inhibits NAD-dependent enzymes, both of which are needed for rapid cell proliferation; this results in tumor cell death in NAMPT-overexpressing cancer cells. PAK4, a serine/threonine kinase and member of the PAK family of proteins upregulated in various cancer cell types, regulates cell motility, proliferation and survival. NAMPT, an enzyme that is responsible for maintaining the intracellular NAD pool, plays a key role in the regulation of cellular metabolism and has cytokine-like activities. NAMPT is often overexpressed in a variety of cancers and metabolic disorders and tumor cells rely on NAMPT activity for their NAD supply.

KPT-9274

  • Compound Description: KPT-9274 is a potent, selective, orally bioavailable small molecule that acts as a dual inhibitor of PAK4 and NAMPT. It displays anti-tumor activity in various cancers by repressing the Wnt/β-catenin signaling pathway, inducing cell cycle arrest, and promoting apoptosis. [, , , , , , , , , , , ]
  • Relevance: Although the specific structure of PAK4-IN-1 is unknown, its name suggests it is a PAK4 inhibitor. KPT-9274 also targets PAK4 and shares its anti-cancer properties, potentially indicating structural similarities. [, , , , , , , , , , , ]

PF-3758309

  • Compound Description: PF-3758309 is a small-molecule inhibitor specifically targeting PAK4's kinase activity. It demonstrates efficacy in blocking PAK4 function in various cellular processes like pancreatic fluid secretion, acinar cell growth, and tumor growth inhibition. [, , , ]
  • Relevance: As a PAK4 inhibitor, PF-3758309 likely shares structural features with other PAK4 inhibitors, including the hypothetical compound PAK4-IN-1. The compound's ability to block PAK4 kinase activity makes it relevant for understanding the structure-activity relationship of PAK4 inhibitors. [, , , ]

LCH-7749944

  • Compound Description: LCH-7749944 is a PAK4 inhibitor that specifically targets PAK4 activation without affecting the activity of the related kinase, PAK2. This selectivity makes it a valuable tool for studying the distinct roles of PAK4 in cellular signaling cascades. []
  • Relevance: Similar to PAK4-IN-1, LCH-7749944 targets PAK4, suggesting potential structural similarities. The compound's specificity towards PAK4 highlights the importance of structural nuances in achieving selective inhibition of PAK isoforms. []

KPT-7523

  • Compound Description: KPT-7523 is a novel PAK4 allosteric modulator that demonstrates potent anti-tumor activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, including chemotherapy-resistant cancer stem cells. [, ]
  • Relevance: As a PAK4 allosteric modulator, KPT-7523 shares a similar mechanism of action with PAK4-IN-1, assuming PAK4-IN-1 is also an allosteric modulator. [, ]

KPT-7189

  • Compound Description: KPT-7189 is a novel, orally bioavailable PAK4 allosteric modulator with promising antitumor activity against pancreatic ductal adenocarcinoma (PDAC), particularly in Kras-driven models. [, ]
  • Relevance: Sharing the same classification as KPT-7523, KPT-7189 further strengthens the potential for structural similarities between these PAK4 allosteric modulators and PAK4-IN-1. [, ]
  • Compound Description: KPT-8752 is a selective, orally bioavailable, small molecule PAK4 allosteric modulator that exhibits anti-tumor activity in a variety of cancer cell lines. [, , ]
  • Relevance: KPT-8752’s classification as a PAM, similar to KPT-7523 and KPT-7189, reinforces the possibility of structural resemblances between these PAK4 inhibitors and the compound PAK4-IN-1. [, , ]

KPT-9307

  • Compound Description: KPT-9307 is another novel PAK4 allosteric modulator demonstrating anti-tumor properties. It is particularly notable for its efficacy against resistant pancreatic ductal adenocarcinoma cells, including those driven by oncogenic Kras. [, ]
  • Relevance: The consistent classification of KPT-9307, alongside KPT-7523, KPT-7189, and KPT-8752, as PAK4 allosteric modulators suggests a common structural motif that could be shared with PAK4-IN-1. [, ]

KPT-9331

  • Compound Description: KPT-9331 is a tool compound and PAK4 allosteric modulator with demonstrated anti-leukemic effects in acute myeloid leukemia (AML) models. []
  • Relevance: As a PAK4 allosteric modulator, KPT-9331 could provide valuable insights into the structure-activity relationships within this class of PAK4 inhibitors, potentially shedding light on the structural features of PAK4-IN-1. []

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines

  • Compound Description: This class of compounds represents a series of 2,4-diaminoquinazoline derivatives designed as PAK4 inhibitors. They exhibit potent inhibitory activity against PAK4, with some derivatives showing significant antiproliferative activity, cell cycle inhibition, and suppression of migration and invasion in cancer cells. []
  • Relevance: Although the specific structure of PAK4-IN-1 is unknown, if it demonstrates similar inhibitory activity against PAK4, it may share common structural features or pharmacophores with this class of 2,4-diaminoquinazoline derivatives. []

1-phenanthryl-tetrahydroisoquinoline derivatives

  • Compound Description: This family of compounds consists of 1-phenanthryl-tetrahydroisoquinoline analogs designed as novel small-molecule PAK4 inhibitors. These derivatives demonstrate improved potency compared to earlier lead compounds, displaying significant PAK4 inhibitory activity and anti-proliferative effects against various cancer cell lines. [, ]
  • Relevance: As with other potent PAK4 inhibitors, exploring the structural features and biological activity of 1-phenanthryl-tetrahydroisoquinoline derivatives could provide insights for understanding the structure and potential mechanism of action of PAK4-IN-1. [, ]
Overview

KPT-9274 is a novel compound that serves as a dual inhibitor targeting two key enzymes: nicotinamide adenine dinucleotide biosynthesis pathway enzyme nicotinamide phosphoribosyltransferase and p21-activated kinase 4. This compound has garnered attention in cancer research due to its potential therapeutic effects in various malignancies, including triple-negative breast cancer and renal cell carcinoma. KPT-9274 is classified as an orally bioavailable small molecule, making it a promising candidate for further clinical development.

Source and Classification

KPT-9274 was developed by Karyopharm Therapeutics and is classified as a first-in-class compound. It operates primarily through the inhibition of nicotinamide phosphoribosyltransferase and p21-activated kinase 4, both of which are implicated in cancer cell metabolism and proliferation. The compound's unique mechanism of action positions it as a potential treatment for cancers that exhibit resistance to conventional therapies, particularly those associated with elevated levels of the targeted enzymes.

Synthesis Analysis

The synthesis of KPT-9274 involves multiple steps that typically include the construction of the core structure followed by functionalization to enhance its pharmacological properties. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds often include:

  1. Formation of the Core Structure: Utilizing standard organic reactions such as coupling reactions to form the foundational framework.
  2. Functionalization: Introducing various functional groups that can enhance solubility, selectivity, or potency.
  3. Purification: Employing techniques such as chromatography to isolate the desired product from byproducts.

Technical details regarding exact reagents and conditions used in the synthesis are often proprietary and not publicly disclosed.

Molecular Structure Analysis

The molecular structure of KPT-9274 can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. The compound's structure has been elucidated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

  • Molecular Formula: C₁₈H₁₇N₄O₄S
  • Molecular Weight: 387.42 g/mol

The structural features include a sulfonamide group, which is critical for its interaction with target enzymes, along with aromatic rings that contribute to its binding affinity.

Chemical Reactions Analysis

KPT-9274 undergoes specific chemical reactions that facilitate its mechanism of action:

  1. Inhibition of Nicotinamide Phosphoribosyltransferase: By binding to this enzyme, KPT-9274 disrupts the conversion of nicotinamide to nicotinamide adenine dinucleotide, leading to reduced cellular energy levels and impaired DNA repair mechanisms.
  2. Inhibition of p21-Activated Kinase 4: This inhibition results in decreased phosphorylation of downstream targets such as β-catenin and AKT, which are crucial for cell proliferation and survival.

These reactions collectively contribute to the compound's ability to induce apoptosis in cancer cells.

Mechanism of Action

KPT-9274 exerts its effects through a multi-faceted mechanism:

  1. Energy Depletion: By inhibiting nicotinamide phosphoribosyltransferase, KPT-9274 reduces the levels of nicotinamide adenine dinucleotide, which is essential for cellular metabolism.
  2. Cell Cycle Arrest: The inhibition of p21-activated kinase 4 leads to disruptions in cell cycle progression, particularly at the G2/M transition.
  3. Induction of Apoptosis: The compound promotes apoptosis in cancer cells through mechanisms involving reduced phosphorylation of critical survival pathways (e.g., β-catenin).

This multi-targeted approach enhances its efficacy against tumors resistant to standard therapies.

Physical and Chemical Properties Analysis

KPT-9274 possesses several notable physical and chemical properties:

  • Solubility: It is designed to be orally bioavailable, indicating good solubility in biological fluids.
  • Stability: Stability studies suggest that KPT-9274 maintains its integrity under physiological conditions, making it suitable for therapeutic use.
  • pH Sensitivity: The compound may exhibit varying solubility based on pH, which can influence its absorption and distribution within the body.

Analytical techniques such as high-performance liquid chromatography are employed to assess these properties during development.

Applications

KPT-9274 has significant potential applications in scientific research and clinical settings:

  1. Cancer Treatment: Its dual inhibition mechanism positions it as a candidate for treating various cancers, particularly those resistant to traditional therapies like platinum-based drugs.
  2. Research Tool: KPT-9274 can be utilized in preclinical studies to explore metabolic pathways associated with cancer progression and resistance mechanisms.
  3. Combination Therapy: Research indicates that KPT-9274 may enhance the efficacy of existing cancer therapies when used in combination with other agents targeting similar pathways.
Introduction to KPT-9274

Structural and Pharmacological Profile of KPT-9274

KPT-9274 (chemical name: C~35~H~29~F~3~N~4~O~3~) possesses a defined molecular weight of 610.62 g/mol and carries the CAS registry number 1643913-93-2 [2] [7]. The compound exhibits notable solubility characteristics, dissolving readily in dimethyl sulfoxide (DMSO) at 100 mg/mL (163.76 mM) and in ethanol, though it demonstrates negligible solubility in aqueous solutions [2]. This solubility profile informs its formulation development for preclinical and clinical studies. Chemically, KPT-9274 features a benzimidazole-derived core structure with strategic fluorine substitutions and trifluoroethyl motifs that enhance target binding and cellular penetration [7]. These structural attributes contribute directly to its pharmacological behavior as a non-competitive inhibitor of both PAK4 and NAMPT enzymes.

Pharmacologically, KPT-9274 demonstrates potent enzymatic inhibition with a reported half-maximal inhibitory concentration (IC~50~) of approximately 100 nM against PAK4 and 120 nM against NAMPT in cell-free systems [2] [7]. This dual-target engagement occurs through distinct mechanisms: the compound reduces PAK4 steady-state protein levels while functioning as a classical enzymatic inhibitor of NAMPT [5]. The oral bioavailability of KPT-9274 represents a key pharmacological advantage, enabling flexible dosing regimens in both preclinical models and ongoing clinical trials [4] [5]. Pharmacokinetic studies in murine xenograft models reveal favorable tissue distribution, with measurable drug concentrations detected in tumor tissue (10,647 ng/mL) and plasma (10,757 ng/mL) following oral administration [7].

Table 1: Chemical and Pharmacological Properties of KPT-9274

PropertySpecification
Molecular FormulaC~35~H~29~F~3~N~4~O~3~
Molecular Weight610.62 g/mol
CAS Registry Number1643913-93-2
PAK4 Inhibition (IC~50~)<100 nM
NAMPT Inhibition (IC~50~)120 nM
Solubility in DMSO100 mg/mL (163.76 mM)
Solubility in WaterInsoluble
Oral BioavailabilityDemonstrated in preclinical models

Rationale for Dual Inhibition of PAK4 and NAMPT in Oncology

The strategic dual-target inhibition embodied by KPT-9274 addresses two fundamental cancer survival pathways simultaneously, creating a synergistic therapeutic effect unattainable through single-target inhibition. PAK4, a member of the p21-activated kinase family, functions as a crucial signaling nexus regulating cellular processes including proliferation, motility, cytoskeletal organization, and survival signaling [1] [5]. This kinase is frequently amplified or overexpressed in diverse malignancies, including triple-negative breast cancer (TNBC), pancreatic ductal adenocarcinoma (PDAC), and renal cell carcinoma [5] [6]. Mechanistically, PAK4 interacts with key oncogenic signaling molecules including β-catenin, CDC42, and Raf-1, positioning it as a central regulator of malignant transformation and progression [1].

NAMPT, conversely, operates as a metabolic master regulator catalyzing the rate-limiting step in the NAD+ salvage pathway—the conversion of nicotinamide to nicotinamide mononucleotide (NMN) [1] [3]. This enzymatic function assumes critical importance in cancer cells, which frequently exhibit heightened dependence on NAD+-dependent processes including DNA repair, energy metabolism, and calcium signaling [3] [6]. Tumor cells demonstrate metabolic vulnerability to NAMPT inhibition due to their elevated NAD+ consumption and frequent deficiencies in alternative NAD+ biosynthesis pathways [3].

The scientific rationale for dual PAK4-NAMPT inhibition stems from several intersecting biological observations:

  • Metabolic and Signaling Interdependence: PAK4 and NAMPT exist in a protein complex within cells, suggesting functional crosstalk between signaling and metabolic pathways [1] [4].
  • β-Catenin Regulation: PAK4 inhibition attenuates nuclear β-catenin accumulation, thereby suppressing downstream oncogenes including cyclin D1 and c-Myc [1] [5].
  • Energy Depletion Synergy: NAMPT inhibition depletes NAD+ pools and subsequently ATP levels, creating metabolic stress that complements PAK4-mediated growth inhibition [3] [6].
  • Immune Modulation: PAK4 inhibition reduces β-catenin-mediated immunosuppression in the tumor microenvironment, potentially enhancing anti-tumor immunity [4].

This dual-target approach demonstrates particular efficacy against therapy-resistant tumors. In pancreatic neuroendocrine tumors (PNETs), which exhibit elevated PAK4 and NAMPT expression compared to normal pancreatic tissue, dual inhibition creates a synthetic lethality scenario [3] [6]. Similarly, in triple-negative breast cancer models, KPT-9274 effectively reduces tumor growth by simultaneously disrupting oncogenic signaling and energy metabolism [5].

Historical Development and Clinical Significance

KPT-9274 emerged from systematic drug discovery efforts by Karyopharm Therapeutics Inc. to identify compounds targeting nuclear transport and related pathways [4]. The compound entered the clinical development pipeline following extensive preclinical validation demonstrating its broad-spectrum anti-tumor activity against both hematological malignancies and solid tumors [1] [4]. In June 2016, Karyopharm announced the dosing of the first patient in a Phase I clinical trial (NCT02702492), marking a significant milestone in its translational development [4]. This first-in-human, multi-center, open-label, dose-escalation study was designed to enroll up to 175 patients with advanced solid malignancies (including sarcoma, colon, and lung cancer) or non-Hodgkin's lymphoma (NHL) whose disease had relapsed after standard therapies [4]. The primary objectives focused on determining the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD), while secondary endpoints assessed anti-tumor activity in molecularly defined patient subsets [4].

The preclinical foundation supporting clinical development demonstrated compelling evidence of efficacy across diverse tumor models:

  • In triple-negative breast cancer (TNBC), oral administration of KPT-9274 significantly reduced tumor growth in xenograft models using MDA-MB-231 and other TNBC cell lines [5].
  • In renal cell carcinoma (RCC) models, KPT-9274 administration (100-200 mg/kg) inhibited tumor growth in 786-O xenografts without apparent toxicity [2] [7].
  • Against pancreatic neuroendocrine tumors (PNET), KPT-9274 administered orally at 150 mg/kg (5 days/week for 4 weeks) dramatically reduced subcutaneous tumor growth [3] [6].

Table 2: Preclinical Efficacy of KPT-9274 Across Tumor Models

Tumor TypeModel SystemDosing RegimenKey Outcomes
Triple-Negative Breast CancerMDA-MB-231 xenograftsOral administrationSignificant tumor growth reduction
Renal Cell Carcinoma786-O xenografts100-200 mg/kg orallyDose-dependent inhibition, no toxicity
Pancreatic NeuroendocrineBON-1 xenografts150 mg/kg 5x/week, 4 wksDramatic tumor reduction, target engagement
Pancreatic Ductal AdenocarcinomaPDAC cell linesOral administrationAnti-tumor activity as single agent

The clinical significance of KPT-9274 extends beyond its novel dual-inhibition mechanism to include:

  • Addressing Therapy Resistance: KPT-9274 demonstrates synergistic effects with mTOR inhibitors (everolimus, INK-128) in PNET models by downregulating known resistance drivers [3] [6].
  • Metabolic Reprogramming: The compound significantly alters cellular energetic pathways in tumor cells, as evidenced by metabolomic profiling [3].
  • Broad Applicability: Preclinical activity spans diverse malignancies including lymphoma, sarcoma, renal cell carcinoma, breast cancer, and neuroendocrine tumors [1] [4] [5].
  • Overcoming Single-Agent Limitations: By simultaneously targeting PAK4 and NAMPT, KPT-9274 potentially circumvents compensatory mechanisms that limit single-pathway inhibitors [1] [4].

KPT-9274 holds the distinction of being the only clinical-stage compound directly targeting both PAK4 and NAMPT, providing a unique therapeutic approach for cancers with limited treatment options [4]. Its development represents a convergence of cancer signaling biology and cancer metabolism research, highlighting the growing importance of polypharmacology in oncology drug development. Ongoing clinical evaluation continues to explore its potential as both a monotherapy and combination agent for advanced malignancies.

Table 3: Key Combination Therapies Investigated with KPT-9274

Combination PartnerCancer TypeObserved Effect
Everolimus (mTORi)Pancreatic NETSynergistic growth suppression
INK-128 (mTORi)Pancreatic NETDownregulation of resistance drivers
SunitinibRenal Cell CarcinomaComparable efficacy as monotherapy

Comprehensive List of Compound Names:

  • KPT-9274 (developmental designation)
  • ATG-019 (alternate designation)
  • Padnarsertib (INN proposed name)

Properties

CAS Number

1643913-93-2

Product Name

KPT-9274

IUPAC Name

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide

Molecular Formula

C35H29F3N4O3

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+

InChI Key

MRFOPLWJZULAQD-SWGQDTFXSA-N

SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Solubility

Soluble in DMSO

Synonyms

KPT-9274; KPT9274; KPT 9274; PAK4-IN-1; PAK4-IN 1; PAK4-IN1.

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Isomeric SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.